

Theoretical Investigations into 2-Aminocarbonylphenylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Aminocarbonylphenylboronic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies conducted on **2-aminocarbonylphenylboronic acid** and its isomers, with a particular focus on computational approaches to understanding its structural, electronic, and reactive properties. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and computational chemistry.

Introduction

2-Aminocarbonylphenylboronic acid, a member of the arylboronic acid family, has garnered significant interest due to its potential applications in drug design and as a chemical sensor.^[1] Like other boronic acids, it can form reversible covalent bonds with diols, a property that is exploited in various biological and chemical systems.^[2] The aminocarbonyl (carboxamide) group at the ortho position introduces specific electronic and steric features that influence its reactivity, acidity, and binding properties. Theoretical studies, primarily employing quantum chemical calculations, have been instrumental in elucidating these characteristics at the molecular level.

Computational Methodologies

The primary tool for the theoretical investigation of **2-aminocarbonylphenylboronic acid** and its derivatives is Density Functional Theory (DFT).[3][4][5] This method offers a good balance between computational cost and accuracy for predicting molecular properties.

Software and Theoretical Models

A common computational setup for these studies involves:

- Software: Gaussian 09W and Gauss View 5.0 are frequently used for calculations and visualization, respectively.[6]
- Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice for geometry optimization and electronic property calculations.[3][6]
- Basis Sets: A range of Pople-style basis sets are employed, with 6-31G(d,p), 6-311+G(2d,p), and 6-311++G(2d,p) being common choices that include polarization and diffuse functions for improved accuracy.[3][6]

Experimental Protocols: Computational Details

The following provides a generalized protocol for the theoretical characterization of aminocarbonylphenylboronic acids, based on methodologies reported in the literature.[6]

- Geometry Optimization:
 - The initial molecular structure is drawn using a molecular editor like Gauss View.
 - A full geometry optimization is performed without any symmetry constraints using a selected DFT functional and basis set (e.g., B3LYP/6-311++G(2d,p)).
 - The convergence to a true energy minimum on the potential energy surface is confirmed by performing a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies indicates a stable structure.[3]
- Electronic Property Calculations:
 - Following geometry optimization, single-point energy calculations are performed to determine electronic properties.

- Key properties calculated include:
 - HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy gap between these orbitals ($\Delta E = E_{LUMO} - E_{HOMO}$) is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[6][7]
 - Dipole Moment: Provides information about the overall polarity of the molecule.[6]
 - Mulliken Atomic Charges: Used to describe the distribution of electronic charge among the atoms in the molecule.
- Spectroscopic Analysis:
 - Vibrational Frequencies (IR and Raman): Calculated from the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies are often scaled by an appropriate factor to correct for anharmonicity and the approximate nature of the theoretical method. The Potential Energy Distribution (PED) analysis, often performed with software like VEDA 4f, is used to assign the calculated vibrational modes to specific molecular motions.[6]
 - NMR Spectra: The chemical shifts (e.g., ¹H and ¹³C) can be calculated and compared with experimental data for structure validation.
 - UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in the UV-Vis spectrum.[3]
- Conformational Analysis:
 - For flexible molecules, a conformational search is necessary to identify the global minimum energy structure.
 - This is often done by performing a Potential Energy Surface (PES) scan, where the energy is calculated as a function of one or more dihedral angles.[6] For example, the dihedral angles defining the orientation of the B(OH)₂ and CONH₂ groups relative to the phenyl ring are systematically varied.[6]

Quantitative Data Summary

The following tables summarize key quantitative data obtained from theoretical studies on (m-carbamoylphenyl)boronic acid, a constitutional isomer of **2-aminocarbonylphenylboronic acid**. This data provides valuable insights that can be extrapolated to the ortho-isomer.

Table 1: Calculated Geometrical Parameters for (m-Carbamoylphenyl)boronic Acid[6]

Parameter	Bond Length (Å) - B3LYP/6-311+G(2d,p)	Bond Length (Å) - HF/6- 311+G(2d,p)
C4-B	1.5674	1.5745

Table 2: Calculated Electronic Properties for (m-Carbamoylphenyl)boronic Acid[6]

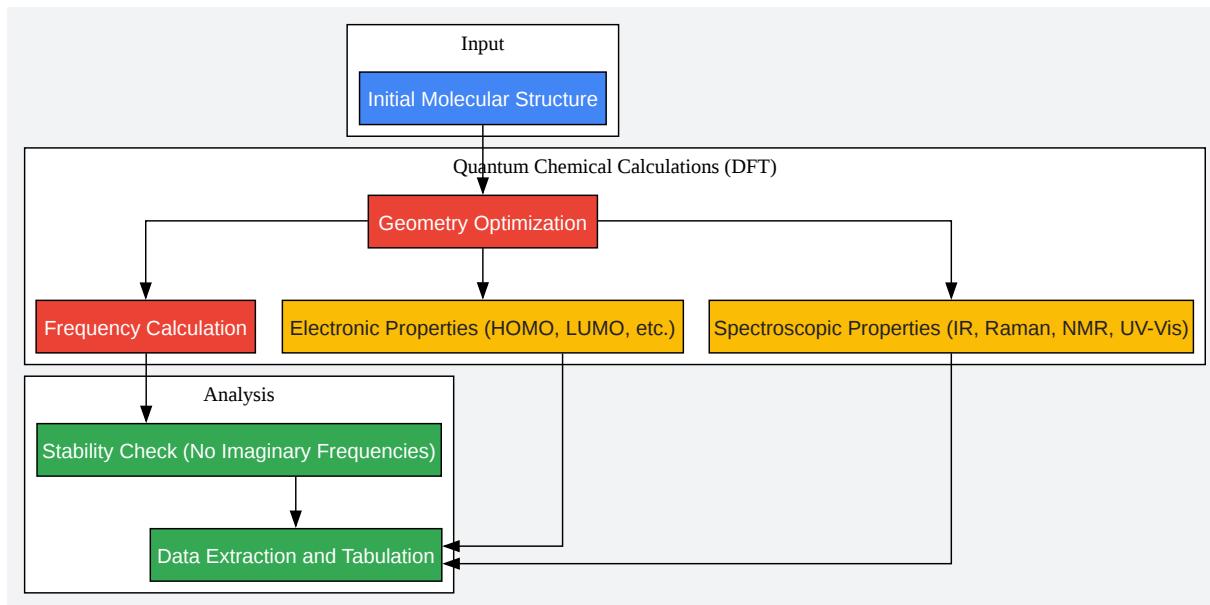
Property	B3LYP/6-311++G(2d,2p)	HF/6-311++G(2d,2p)
Dipole Moment (Debye)	3.41	3.41
HOMO-LUMO Energy Gap (eV)	5.59	10.69

Table 3: Torsional Angles for (m-Carbamoylphenyl)boronic Acid[6]

Functional Group	Dihedral Angle (°) - B3LYP	Dihedral Angle (°) - HF
B(OH)2	4.90	6.32
CONH2	-15.54	-18.30

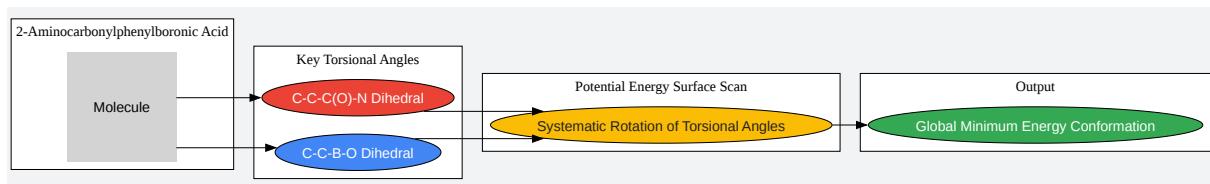
Visualizations

The following diagrams illustrate key concepts and workflows relevant to the theoretical study of **2-aminocarbonylphenylboronic acid**.



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Caption: A typical workflow for the computational analysis of **2-aminocarbonylphenylboronic acid**.



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